

# A Comparative Analysis of SKLB102 and Rosiglitazone in Preclinical Metabolic Models

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

A detailed comparison of the novel PPARy agonist, **SKLB102**, and the established thiazolidinedione, rosiglitazone, reveals distinct metabolic effects in preclinical models. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective impacts on key metabolic parameters, supported by experimental data and detailed methodologies.

This report synthesizes available data on **SKLB102** and rosiglitazone, focusing on their performance in animal models of metabolic disease, primarily high-fat diet-induced obesity and non-alcoholic fatty liver disease (NAFLD). While direct comparative studies are limited, this guide offers a side-by-side analysis of their reported effects on glucose homeostasis, lipid metabolism, and related signaling pathways.

## **Quantitative Data Summary**

The following tables summarize the quantitative effects of **SKLB102** and rosiglitazone on various metabolic parameters as reported in preclinical studies.

### **Table 1: Effects on Glucose Homeostasis**



| Parameter                | Compound              | Animal<br>Model       | Dosage       | Duration                            | Outcome                          |
|--------------------------|-----------------------|-----------------------|--------------|-------------------------------------|----------------------------------|
| Fasting Blood<br>Glucose | Rosiglitazone         | High-Fat Diet<br>Mice | 10 mg/kg/day | 2 weeks                             | Significant<br>decrease          |
| Glucose<br>Tolerance     | SKLB102               | High-Fat Diet<br>Rats | 25 mg/kg/day | 4 weeks                             | Improved<br>glucose<br>tolerance |
| Rosiglitazone            | High-Fat Diet<br>Mice | 10 mg/kg/day          | 13 weeks     | Improved<br>glucose<br>tolerance[1] |                                  |
| Fasting<br>Insulin       | SKLB102               | High-Fat Diet<br>Rats | 25 mg/kg/day | 4 weeks                             | Significantly reduced            |
| Rosiglitazone            | High-Fat Diet<br>Mice | Not specified         | 20 weeks     | Significantly decreased             |                                  |

**Table 2: Effects on Lipid Profile and Body Weight** 



| Parameter                | Compound              | Animal<br>Model       | Dosage       | Duration                                                 | Outcome               |
|--------------------------|-----------------------|-----------------------|--------------|----------------------------------------------------------|-----------------------|
| Serum<br>Triglycerides   | SKLB102               | High-Fat Diet<br>Rats | 25 mg/kg/day | 4 weeks                                                  | Significantly reduced |
| Rosiglitazone            | High-Fat Diet<br>Mice | 10 mg/kg/day          | 8 weeks      | No significant<br>adverse<br>effects on<br>plasma lipids |                       |
| Serum LDL-c              | SKLB102               | High-Fat Diet<br>Rats | 25 mg/kg/day | 4 weeks                                                  | Significantly reduced |
| Hepatic<br>Triglycerides | SKLB102               | High-Fat Diet<br>Rats | 25 mg/kg/day | 4 weeks                                                  | Significantly reduced |
| Rosiglitazone            | High-Fat Diet<br>Mice | Not specified         | 20 weeks     | Significantly reduced liver triglyceride content         |                       |
| Body Weight              | SKLB102               | High-Fat Diet<br>Rats | 25 mg/kg/day | 4 weeks                                                  | Significantly reduced |
| Rosiglitazone            | High-Fat Diet<br>Mice | 10 mg/kg/day          | 6 weeks      | Increased weight gain compared to vehicle                |                       |
| Liver Weight             | SKLB102               | High-Fat Diet<br>Rats | 25 mg/kg/day | 4 weeks                                                  | Significantly reduced |
| Visceral Fat<br>Weight   | SKLB102               | High-Fat Diet<br>Rats | 25 mg/kg/day | 4 weeks                                                  | Significantly reduced |

## **Signaling Pathways and Mechanism of Action**

Both **SKLB102** and rosiglitazone exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARy), a nuclear receptor that plays a pivotal role in adipogenesis and glucose and lipid metabolism.







**SKLB102**, a novel agonist of PPARy with a barbituric acid structure, has been shown to have a high affinity for the receptor.[2] Its activation of PPARy leads to the regulation of adipocytokine expression, such as increasing adiponectin and decreasing leptin levels in adipocytes.[2] This modulation is believed to contribute to its ability to reduce fat deposition and protect the liver from NAFLD.[2] Furthermore, **SKLB102** has been observed to increase the activities of hepatic AMPK and the expression of CPT-1, which are involved in fatty acid oxidation.[2] In vitro studies also indicate that **SKLB102** can enhance insulin-stimulated glucose consumption in liver cells.[2]

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a well-established PPARy agonist. Its mechanism of action involves improving insulin sensitivity in target tissues. [1] By activating PPARy, rosiglitazone modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved glycemic control.[1]





Click to download full resolution via product page

Caption: Activation of PPARy by **SKLB102** and Rosiglitazone leading to various metabolic effects.

# Experimental Protocols High-Fat Diet (HFD)-Induced Metabolic Syndrome Model



A commonly used model to induce obesity, insulin resistance, and NAFLD involves feeding rodents a diet high in fat content.

- Animals: Male Wistar rats or C57BL/6J mice are often used.
- Diet: A high-fat diet typically consists of 45% to 60% of its calories derived from fat (e.g., lard or palm oil), compared to a standard chow diet with about 10% of calories from fat.
- Duration: The duration of the high-fat diet feeding can range from several weeks to months to induce the desired metabolic phenotype. For instance, in some studies, mice were fed a high-fat diet for 13 to 20 weeks.[1]
- Drug Administration: The test compounds (**SKLB102** or rosiglitazone) are typically administered orally, either mixed in the diet or via oral gavage, for a specified period.

## **Oral Glucose Tolerance Test (OGTT)**

The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.

- Fasting: Animals are fasted overnight (typically 12-16 hours) before the test.
- Glucose Administration: A bolus of glucose (usually 2 g/kg body weight) is administered orally via gavage.
- Blood Sampling: Blood samples are collected from the tail vein at various time points, such as 0 (baseline), 15, 30, 60, 90, and 120 minutes after the glucose challenge.
- Analysis: Blood glucose levels are measured at each time point to generate a glucose
  excursion curve. The area under the curve (AUC) is often calculated to quantify glucose
  tolerance.



Click to download full resolution via product page



Caption: Workflow of a typical Oral Glucose Tolerance Test (OGTT) in a rodent model.

#### **Discussion and Conclusion**

Based on the available preclinical data, both **SKLB102** and rosiglitazone demonstrate efficacy in improving parameters associated with metabolic syndrome through their action as PPARy agonists. **SKLB102** shows promise in not only improving glucose homeostasis and lipid profiles but also in reducing body weight and fat accumulation in a high-fat diet model. In contrast, while rosiglitazone effectively improves insulin sensitivity and glucose metabolism, it has been associated with weight gain in some studies.[1]

The distinct chemical structures of **SKLB102** (a barbituric acid derivative) and rosiglitazone (a thiazolidinedione) may account for their differential effects on body weight and potentially other metabolic parameters. Further head-to-head comparative studies are warranted to fully elucidate their respective therapeutic profiles and to determine the potential advantages of **SKLB102** as a novel therapeutic agent for metabolic diseases such as NAFLD and type 2 diabetes. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting such comparative studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Rosiglitazone reverses high fat diet-induced changes in BMAL1 function in muscle, fat, and liver tissue in mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone Improves Insulin Resistance Mediated by 10,12 Conjugated Linoleic Acid in a Male Mouse Model of Metabolic Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of SKLB102 and Rosiglitazone in Preclinical Metabolic Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2402192#sklb102-versus-rosiglitazone-in-metabolic-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com